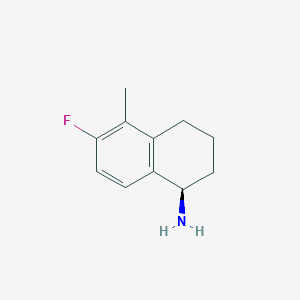

(R)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

(R)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1337523-73-5) is a chiral amine derivative of 1,2,3,4-tetrahydronaphthalene (tetralin) with a fluorine atom at position 6 and a methyl group at position 5. Its molecular formula is C₁₁H₁₄FN, and it has a molecular weight of 179.234 g/mol . This compound is typically used in pharmaceutical research, particularly in the development of centrally acting agents, due to the structural similarity to bioactive molecules like sertraline and its analogs .

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

(1R)-6-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14FN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |

InChI Key |

JPUNXCJAQJRPJN-LLVKDONJSA-N |

Isomeric SMILES |

CC1=C(C=CC2=C1CCC[C@H]2N)F |

Canonical SMILES |

CC1=C(C=CC2=C1CCCC2N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable naphthalene derivative.

Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor.

Methylation: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.

Reduction: The naphthalene ring is partially reduced to form the tetrahydronaphthalene structure.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of ®-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale batch or continuous flow processes. Key considerations include the selection of cost-effective reagents, optimization of reaction conditions, and efficient separation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further hydrogenate the tetrahydronaphthalene ring.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide or thiolates.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully hydrogenated naphthalene derivatives.

Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

®-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine

The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

Industry

In the industrial sector, ®-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism : The compound in swaps halogen positions (5-Cl, 6-F), which may alter electronic effects on the aromatic ring and binding interactions in target proteins.

Methyl Group Impact : The absence of the 5-CH₃ group in reduces steric hindrance, possibly improving binding to flat receptor surfaces but decreasing metabolic resistance.

Biological Activity

(R)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated organic compound with a unique tetrahydronaphthalene backbone. Its molecular formula is CHFN, and it possesses a molecular weight of approximately 179.24 g/mol. The compound's chirality and the presence of a fluorine atom significantly influence its biological activity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The structure of this compound is characterized by:

- Tetrahydronaphthalene Backbone : Provides a rigid framework that can enhance receptor binding.

- Fluorine Atom : Increases lipophilicity and can enhance binding to biological targets.

- Methyl Group : Influences steric properties and can affect the compound's pharmacokinetics.

Pharmacological Implications

Research indicates that this compound interacts with various receptors and enzymes, potentially modulating their activity. Notably, it has been studied for its effects on the D3 dopamine receptor (D3R), where it exhibits agonistic properties. This interaction could have implications for treating conditions like Parkinson's disease and schizophrenia.

Structure-Activity Relationship (SAR)

A series of studies have explored the SAR of compounds related to this compound. The following table summarizes key findings regarding its activity against D3R:

| Compound | D3R Agonist Activity (EC in nM) | D2R Activity (EC in nM) | Comments |

|---|---|---|---|

| This compound | 21 ± 4 | 200 ± 30 | Selective for D3R |

| Analog 1 | 15 ± 2 | 180 ± 25 | Similar structure but different substituents |

| Analog 2 | 30 ± 5 | Inactive | Significant structural changes |

These findings suggest that minor modifications in structure can lead to significant differences in receptor selectivity and potency.

Study on D3R Agonism

In a high-throughput screening study aimed at identifying selective D3 receptor agonists, this compound was highlighted for its ability to activate β-arrestin recruitment at D3R while showing minimal activity at D2R. This selectivity is crucial for developing treatments with fewer side effects related to dopamine receptor modulation .

Neuropharmacological Effects

Further investigations into the neuropharmacological effects of this compound revealed its potential as a therapeutic agent in managing neurodegenerative diseases. The compound's ability to selectively activate D3 receptors suggests it could help mitigate symptoms without the adverse effects associated with non-selective dopamine agonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.